molecular formula C11H10N2O2 B3045468 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 1080-83-7

2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B3045468
CAS RN: 1080-83-7
M. Wt: 202.21 g/mol
InChI Key: ANMUZPMNBWVZJL-UHFFFAOYSA-N
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Patent
US07402603B2

Procedure details

A suspension of LiAlH4 (17 g, 445 mmol) in dry THF (1000 mL) is cooled to 0° C. and 2-methylindole-3-glyoxylamide (30 g, 148 mmol) is added in portions over 30 minutes. The mixture is stirred at room temperature for 30 minutes and then maintained at reflux for 3 hours. The reaction is cooled to 0° C. and treated with H2O (17 ml), 15% NaOH (aq., 17 ml) and H2O (51 ml). The mixture is treated with MgSO4, filtered and the filtrate evaporated to give 2-methyltryptamine which is dissolved in MeOH. Methyl 4-formylcinnamate (16.9 g, 88.8 mmol) is added to the solution, followed by NaBH3CN (8.4 g) and AcOH (1 equiv.). After 1 hour the reaction is diluted with NaHCO3 (aq.) and extracted with EtOAc. The organic extracts are dried (MgSO4), filtered and evaporated. The residue is purified by chromatography to give 3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl}-phenyl)-(2E)-2-propenoic acid methyl ester. The ester is dissolved in MeOH, 1.0 M HCl/dioxane (1-1.5 equiv.) is added followed by Et2O. The resulting precipitate is filtered and the solid washed with Et2O and dried thoroughly to give 3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl}-phenyl)-(2E)-2-propenoic acid methyl ester hydrochloride. 1.0 M NaOH (aq., 85 mL) is added to an ice cold solution of the methyl ester hydrochloride (14.9 g, 38.6 mmol) and HONH2 (50% aq. solution, 24.0 mL, ca. 391.2 mmol). After 6 hours, the ice cold solution is diluted with H2O and NH4Cl (aq., 0.86 M, 100 mL). The resulting precipitate is filtered, washed with H2O and dried to afford N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)-ethyl]-amino]methyl]phenyl]-2E-2-propenamide (m/z 350 [MH+]).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
reactant
Reaction Step Four
Name
Quantity
51 mL
Type
solvent
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][C:8]1[NH:9][C:10]2[C:15]([C:16]=1[C:17](=O)[C:18]([NH2:20])=O)=[CH:14][CH:13]=[CH:12][CH:11]=2.[OH-].[Na+].[O-]S([O-])(=O)=O.[Mg+2]>C1COCC1.O>[CH3:7][C:8]1[NH:9][C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:16]=1[CH2:17][CH2:18][NH2:20] |f:0.1.2.3.4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1C(C(=O)N)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Four
Name
Quantity
17 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
51 mL
Type
solvent
Smiles
O
Name
Quantity
17 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(CCN)C2=CC=CC=C2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.